molecular formula C8H8O3 B030951 2-Hydroxy-4-methoxybenzaldehyde CAS No. 673-22-3

2-Hydroxy-4-methoxybenzaldehyde

Cat. No. B030951
CAS RN: 673-22-3
M. Wt: 152.15 g/mol
InChI Key: WZUODJNEIXSNEU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Hydroxy-4-methoxybenzaldehyde can be approached through various methods. Research highlights the importance of selecting appropriate synthesis methods that are practical and promising for industrial application. For example, the synthesis of vanillin (a closely related compound) and its derivatives, including methods that may be applicable to 2-Hydroxy-4-methoxybenzaldehyde, has been reviewed, suggesting a range of synthetic strategies that could be optimized for this compound as well (Tan Ju & Liao Xin, 2003).

Molecular Structure Analysis

The molecular structure of 2-Hydroxy-4-methoxybenzaldehyde plays a critical role in its chemical reactivity and biological activity. The structure facilitates various chemical transformations, making it a versatile intermediate for the synthesis of numerous heterocycles. Its structural analysis can reveal insights into its reactivity patterns and the influence of its functional groups on its chemical properties (Rima Laroum et al., 2019).

Chemical Reactions and Properties

2-Hydroxy-4-methoxybenzaldehyde undergoes several chemical reactions, leveraging its aldehyde group and the electron-donating methoxy group. These reactions are pivotal for its use in synthesizing more complex molecules. Studies on lignin oxidation into aromatic aldehydes provide insights into the catalytic processes that could be relevant for modifying or deriving new compounds from 2-Hydroxy-4-methoxybenzaldehyde (V. Tarabanko & N. Tarabanko, 2017).

Physical Properties Analysis

The physical properties of 2-Hydroxy-4-methoxybenzaldehyde, including its melting point, boiling point, solubility, and stability, are crucial for its handling and application in various industries. While specific studies on these properties were not identified, the general understanding of similar aromatic aldehydes suggests that its physical characteristics support its role in flavoring, fragrance, and as an intermediate in organic synthesis.

Chemical Properties Analysis

The chemical properties of 2-Hydroxy-4-methoxybenzaldehyde, such as its reactivity with other chemicals, its potential for forming derivatives, and its behavior under various conditions, underscore its utility in chemical synthesis and industrial applications. Its antioxidant properties, as well as its role as a precursor for the synthesis of other valuable compounds, are areas of interest for further research and development (Neelima Rathi et al., 2017).

Scientific research applications

Antimicrobial and Antiaflatoxigenic Properties

2-Hydroxy-4-methoxybenzaldehyde (HMBA) demonstrates notable antimicrobial and antiaflatoxigenic properties. In a study, HMBA, derived from dietary sources such as Decalepis hamiltonii and Hemidesmus indicus, showed significant activity against Aspergillus flavus, reducing aflatoxin B1 production substantially (Harohally et al., 2017).

Analytical Chemistry Applications

HMBA has been utilized in analytical chemistry, particularly in chromatography. A reverse-phase HPLC method validated for the simultaneous determination of HMBA and 2-hydroxy-4-methoxybenzoic acid in Hemidesmus indicus root extracts demonstrates its importance in precise compound analysis (Sircar et al., 2007).

Taste Modifying Properties

HMBA has been identified as a taste-modifying compound. It is responsible for the sweet aromatic fragrance and taste-modifying characteristics of Mondia whytei root-bark (Mukonyi & Ndiege, 2001).

Larvicidal Activity

Studies have shown that HMBA exhibits larvicidal activity against Anopheles gambiae larvae, highlighting its potential use in mosquito control (Mahanga et al., 2005).

Solid Phase Organic Synthesis

In the realm of organic chemistry, HMBA and its derivatives have been investigated for their role as linkers in solid-phase organic synthesis, underscoring their versatility in synthetic applications (Swayze, 1997).

Antifungal Properties

HMBA isolated from Decalepis hamiltonii demonstrates significant antifungal activity against several seed-borne fungal pathogens, offering an eco-friendly approach to managing seed-borne diseases (Mohana et al., 2009).

Spectroscopic Studies

Spectroscopic studies of HMBA have been conducted to understand its molecular structure and properties better. These studies include investigations of its absorption, fluorescence, and inclusion complex with beta-cyclodextrin (Rajendiran & Balasubramanian, 2008).

Enzymatic Polymerization

HMBA has been subject to in vitro enzymatic polymerization studies, revealing self-organization in the formation of spatial periodic structures (Karmanov & Monakov, 1994).

properties

IUPAC Name

2-hydroxy-4-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O3/c1-11-7-3-2-6(5-9)8(10)4-7/h2-5,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZUODJNEIXSNEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1060970
Record name Benzaldehyde, 2-hydroxy-4-methoxy-
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Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White or yellow to beige crystal
Record name 2-Hydroxy-4-methoxybenzaldehyde
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2296/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Slightly soluble, Soluble (in ethanol)
Record name 2-Hydroxy-4-methoxybenzaldehyde
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2296/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.231
Record name 2-Hydroxy-4-methoxybenzaldehyde
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2296/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

2-Hydroxy-4-methoxybenzaldehyde

CAS RN

673-22-3
Record name 2-Hydroxy-4-methoxybenzaldehyde
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Record name 2-Hydroxy-4-methoxybenzaldehyde
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Record name 2-Hydroxy-4-methoxybenzaldehyde
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Record name Benzaldehyde, 2-hydroxy-4-methoxy-
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Record name Benzaldehyde, 2-hydroxy-4-methoxy-
Source EPA DSSTox
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Record name 4-methoxysalicylaldehyde
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Record name 4-METHOXYSALICYLALDEHYDE
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Synthesis routes and methods

Procedure details

Beta-resorcyl aldehyde (13.8 grams) is dissolved in sodium methoxide (in amount equivalent to 2.3 grams of sodium), and 14.2 grams of methyl iodide are added. The mixture is refluxed for 4 hours. Alcohol (methanol) is distilled off and dilute HCl added. The resulting red liquid is separated from the aqueous layer, dried and steam distilled.
Quantity
13.8 g
Type
reactant
Reaction Step One
Quantity
2.3 g
Type
solvent
Reaction Step One
Quantity
14.2 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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